molecular formula C8H4F6O4-2 B14006992 1,1,1,7,7,7-Hexafluoro-4,4-dichloro-3,5-dioxaheptane

1,1,1,7,7,7-Hexafluoro-4,4-dichloro-3,5-dioxaheptane

Katalognummer: B14006992
Molekulargewicht: 278.10 g/mol
InChI-Schlüssel: YRENZCJATZMREB-ARJAWSKDSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,7,7,7-Hexafluoro-4,4-dichloro-3,5-dioxaheptane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its high reactivity and stability. It is used in various industrial and scientific applications due to its distinctive chemical structure.

Vorbereitungsmethoden

The synthesis of 1,1,1,7,7,7-Hexafluoro-4,4-dichloro-3,5-dioxaheptane typically involves the fluorination of suitable precursor compounds. One common method is the direct fluorination of chlorinated organic compounds using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms without causing unwanted side reactions .

Industrial production methods may involve the use of continuous flow reactors to achieve higher yields and better control over reaction parameters. These methods are designed to optimize the efficiency of the fluorination process while minimizing the formation of by-products.

Analyse Chemischer Reaktionen

1,1,1,7,7,7-Hexafluoro-4,4-dichloro-3,5-dioxaheptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Wissenschaftliche Forschungsanwendungen

1,1,1,7,7,7-Hexafluoro-4,4-dichloro-3,5-dioxaheptane has several scientific research applications, including:

    Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated pharmaceuticals and imaging agents.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent.

    Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Wirkmechanismus

The mechanism of action of 1,1,1,7,7,7-Hexafluoro-4,4-dichloro-3,5-dioxaheptane involves its interaction with molecular targets through its reactive functional groups. The fluorine and chlorine atoms in the compound can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

1,1,1,7,7,7-Hexafluoro-4,4-dichloro-3,5-dioxaheptane can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C8H4F6O4-2

Molekulargewicht

278.10 g/mol

IUPAC-Name

(Z)-2,3-bis(2,2,2-trifluoroethyl)but-2-enedioate

InChI

InChI=1S/C8H6F6O4/c9-7(10,11)1-3(5(15)16)4(6(17)18)2-8(12,13)14/h1-2H2,(H,15,16)(H,17,18)/p-2/b4-3-

InChI-Schlüssel

YRENZCJATZMREB-ARJAWSKDSA-L

Isomerische SMILES

C(/C(=C(\CC(F)(F)F)/C(=O)[O-])/C(=O)[O-])C(F)(F)F

Kanonische SMILES

C(C(=C(CC(F)(F)F)C(=O)[O-])C(=O)[O-])C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.